![molecular formula C10H13ClF3NO B1409100 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride CAS No. 1476729-66-4](/img/structure/B1409100.png)
1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride
Overview
Description
“1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1391401-37-8. It has a molecular weight of 255.67 . The compound is typically stored at room temperature in an inert atmosphere . The IUPAC name for this compound is (1R)-1-[4-(trifluoromethoxy)phenyl]-1-propanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12F3NO.ClH/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13;/h3-6,9H,2,14H2,1H3;1H/t9-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Solubility and Supercritical Fluid Technology
1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride , a compound structurally related to fluoxetine hydrochloride, has been studied for its solubility in supercritical carbon dioxide. This research is significant for the pharmaceutical industry, especially for processes using supercritical fluid-based technologies. The study, conducted by Hezave et al. (2013), provides critical data on the equilibrium solubility of solids in supercritical carbon dioxide, essential for determining the size of the equipment in manufacturing processes. It was observed that solubility increases with pressure, while temperature effects are more complex. This research paves the way for more efficient pharmaceutical manufacturing and extraction processes (Hezave, Rajaei, Lashkarbolooki, & Esmaeilzadeh, 2013).
Thermal Decomposition Analysis
In another study, the thermal behavior of fluoxetine hydrochloride, with a similar structure to 1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride , was thoroughly investigated using thermoanalytical techniques. The study by Pinto, Ferreira, and Cavalheiro (2017) provides insights into the thermal decomposition of the compound, revealing the release of 4-trifluoromethylphenol and methylamine after melting. This research is crucial for understanding the stability and decomposition patterns of pharmaceutical compounds, contributing to the safety and efficacy of drug development (Pinto, Ferreira, & Cavalheiro, 2017).
Safety and Hazards
properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13;/h3-6,9H,2,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKXJMLQLSYEPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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